N-{4-[(4-phenylphthalazin-1-yl)oxy]phenyl}benzamide
Overview
Description
N-{4-[(4-phenylphthalazin-1-yl)oxy]phenyl}benzamide is a complex organic compound that belongs to the class of phthalazine derivatives These compounds are known for their diverse biological activities and pharmacological properties The structure of this compound includes a phthalazine ring system, which is fused with a benzene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-phenylphthalazin-1-yl)oxy]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of 4-phenylphthalazin-1-ol, which is then reacted with 4-fluoronitrobenzene under basic conditions to form the intermediate 4-[(4-phenylphthalazin-1-yl)oxy]nitrobenzene. This intermediate is subsequently reduced to the corresponding amine, which is then acylated with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-phenylphthalazin-1-yl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{4-[(4-phenylphthalazin-1-yl)oxy]phenyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(4-phenylphthalazin-1-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds such as phthalazinone and phthalazinedione share a similar core structure but differ in their substituents and biological activities.
Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(4-bromophenyl)benzamide have similar benzamide moieties but differ in their additional functional groups.
Uniqueness
N-{4-[(4-phenylphthalazin-1-yl)oxy]phenyl}benzamide is unique due to its combination of a phthalazine ring and a benzamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
N-[4-(4-phenylphthalazin-1-yl)oxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-26(20-11-5-2-6-12-20)28-21-15-17-22(18-16-21)32-27-24-14-8-7-13-23(24)25(29-30-27)19-9-3-1-4-10-19/h1-18H,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBLURFKFLDAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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